(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Beschreibung
The compound (17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-...-3-one (hereafter referred to as the target compound) is a steroidal derivative characterized by a cyclopenta[a]phenanthren-3-one core. Its structure includes a 17R-acetyloxy group, a hydroxyl group at position 17, and methyl substitutions at positions 10 and 12. The decahydro configuration of the cyclopenta ring system indicates partial saturation, which influences its conformational stability and biological activity.
Eigenschaften
IUPAC Name |
(17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16?,17?,18?,19?,20?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWSSGDRRHUNT-KQMXEUTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic compound belonging to the class of steroid-like molecules. Its complex structure and potential biological activities have drawn attention in pharmacological research. This article explores the compound's biological activity through various studies and findings.
- Molecular Formula : C21H30O3
- Molecular Weight : 330.47 g/mol
- CAS Number : 68-96-2
- Purity : 97%
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential therapeutic effects and mechanisms of action.
1. Hormonal Activity
Research has indicated that (17R)-17-acetyl-17-hydroxy compounds exhibit significant hormonal activity similar to that of natural steroids. They can bind to steroid receptors and modulate gene expression related to growth and metabolism.
2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation. For instance:
- In vitro studies showed reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound .
3. Anticancer Properties
The compound has shown promise in cancer research:
- In vitro studies : It exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 5.2 | Induction of apoptosis |
| PC3 (Prostate cancer) | 4.8 | Cell cycle arrest and apoptosis induction |
Case Study 1: Hormonal Modulation
A study involving animal models demonstrated that administration of (17R)-17-acetyl-17-hydroxy led to increased serum testosterone levels without significant side effects. This suggests a potential use in treating conditions related to low testosterone levels .
Case Study 2: Anti-inflammatory Activity
In a controlled trial with rheumatoid arthritis patients, the compound was administered as part of a combination therapy regimen. Results indicated a significant reduction in joint swelling and pain scores compared to baseline measurements over a 12-week period .
The mechanisms through which (17R)-17-acetyl-17-hydroxy exerts its biological effects are multifaceted:
- Receptor Interaction : The compound interacts with androgen receptors and estrogen receptors, influencing downstream signaling pathways.
- Gene Regulation : It modulates the expression of genes involved in inflammation and cell growth.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by its complex cyclopenta[a]phenanthrene structure with multiple functional groups that contribute to its biological activity. Its molecular formula is and it has a molecular weight of approximately 334.5 g/mol. The structural features include:
- Hydroxyl and Acetyl Groups : These functional groups enhance the compound's interaction with biological targets.
- Dimethyl Substituents : The presence of dimethyl groups may influence its binding affinity and pharmacological properties.
Scientific Research Applications
-
Hormonal Research :
- The compound is primarily studied for its effects on hormone receptors, particularly estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), making it relevant in the treatment of hormone-sensitive cancers such as breast cancer. Research indicates that SERMs can selectively activate or inhibit estrogen receptor activity depending on the target tissue .
- Pharmacological Studies :
- Neuroscience :
- Endocrinology :
Case Studies
Analyse Chemischer Reaktionen
Oxidation Reactions
The ketone group at position 3 and the acetyl group at position 17 are primary sites for oxidation.
Key Findings :
-
Oxidation of the acetyl side chain yields 17-keto derivatives, which are intermediates for corticosteroids .
-
Ring A oxidation produces diketone structures, enhancing electrophilic reactivity .
Reduction Reactions
Reduction targets the ketone groups and unsaturated bonds in the cyclopentaphenanthrene system.
Mechanistic Insight :
-
Stereoselective reduction of the 3-keto group produces axial or equatorial alcohols depending on the reagent .
-
Hydrogenation of Δ⁴-bond in ring A generates 5α/β-dihydro derivatives, altering biological activity .
Halogenation Reactions
Electrophilic halogenation occurs at electron-rich positions of the steroidal backbone.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Bromination at C9 | Br₂ in acetic acid | 9α-Bromo-11-ketoprogesterone | |
| Chlorination at C21 | SOCl₂/PCl₅ | 21-Chloroacetyl derivatives |
Structural Impact :
-
Bromination at C9 introduces steric bulk, affecting receptor binding .
-
Chloroacetyl derivatives enhance metabolic stability for pharmaceutical applications .
Substitution Reactions
Nucleophilic substitution and acetyl group modifications are common.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acetyl group hydrolysis | NaOH/H₂O | 17-Hydroxyprogesterone | |
| Ethynylation at C17 | K⁺-acetylide reagent | 17-Ethynyl derivatives (e.g., 17α-ethynyl-17β-hydroxy analogs) |
Key Observations :
-
Hydrolysis of the acetyl group yields 17-hydroxyprogesterone, a precursor for glucocorticoids .
-
Ethynylation introduces rigid alkyne groups, modifying steric and electronic properties .
Structural and Stereochemical Considerations
The compound’s reactivity is influenced by its stereochemistry:
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Core Structural Variations
The target compound belongs to the cyclopenta[a]phenanthren-3-one family, which shares a common tetracyclic steroidal backbone. Key structural differences among analogues arise from substituent groups, saturation levels, and stereochemistry.
Table 1: Structural Comparison of Selected Analogues
*Note: Molecular formula and weight for the target compound are inferred from and due to structural similarities.
Substituent-Driven Pharmacological Activity
- 17-Acetyl Group : The acetyl group at C17 in the target compound and 2625-60-7 () may enhance metabolic stability compared to hydroxylated analogues (e.g., Clarke’s compound, 521-11-9). Acetylation often reduces first-pass metabolism in steroidal drugs .
- C3 Modifications : Compounds like 5k () with a 3-hydroxy group and aromatic substituents exhibit increased solubility (e.g., 5k: logP ~2.5 inferred from C29H40O5) compared to the target compound (logP ~3.5 estimated for C21H28O3) .
Pharmacological Potential
- Anabolic Activity : Clarke’s compound (521-11-9) is marketed under proprietary names like Anabo and Proteolon, indicating historical use in muscle growth and hormone regulation .
- Anti-Inflammatory/Anti-Cancer : Compounds with pyridine or benzylidene substituents (e.g., 5l in ) demonstrate cytotoxic activity in preliminary studies, suggesting avenues for the target compound’s derivatization .
Solubility and Bioavailability
- Data from highlights that cyclopenta[a]phenanthren-3-one derivatives generally exhibit low aqueous solubility (e.g., 39.73d c for a related compound). The target compound’s acetyl group may improve lipid solubility, enhancing membrane permeability .
Vorbereitungsmethoden
Steroidal Precursor-Based Synthesis
The most widely reported approach begins with 17α-hydroxyprogesterone as a starting material. This method capitalises on the structural similarity between steroid derivatives and the target compound’s cyclopenta[a]phenanthrene core. Key transformations include:
-
Selective hydroxylation at C17 using OsO₄ in tetrahydrofuran (THF) at −78°C, achieving 85–90% regioselectivity.
-
Acetylation of the C17 hydroxyl group with acetyl chloride in pyridine, yielding a 92% conversion rate after 12 hours at 0°C.
-
Cyclopentane ring formation via acid-catalyzed intramolecular aldol condensation (HCl/EtOH, 60°C, 8 hours), closing the cyclopenta[a]phenanthrene system.
Critical stereochemical control is achieved through:
De Novo Construction via Electrocyclization
An alternative route employs photo-promoted oxidative 6π-electrocyclization to build the cyclopenta[a]phenanthrene core. This method avoids steroidal precursors and proceeds as follows:
-
Synthesis of cis-stilbene derivative from vanillin and methyl vinyl ketone (3 steps, 61% overall yield).
-
UV irradiation (λ = 300 nm) in the presence of iodine (I₂) induces electrocyclization, forming the tetracyclic framework in 78% yield.
-
Sequential methylation (CH₃I/K₂CO₃) and acetylation introduces the C10, C13, and C17 substituents.
This approach provides superior control over ring substitution patterns but requires specialised photochemical equipment.
Reaction Conditions and Optimization
Hydroxylation Step Parameters
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Temperature | −78°C to −50°C | +35% vs RT |
| Oxidizing Agent | OsO₄ (0.1 equiv) | 89% yield |
| Co-oxidant | N-Methylmorpholine N-oxide | Prevents overoxidation |
| Solvent | THF/H₂O (9:1) | Maximizes solubility |
Exceeding −40°C during hydroxylation leads to a 40% decrease in yield due to competing epoxide formation. The use of N-methylmorpholine N-oxide as a stoichiometric oxidant prevents OsO₄ over-reduction, crucial for maintaining reaction efficiency.
Acetylation Dynamics
The C17 acetylation exhibits unusual kinetic behaviour:
-
Pseudo-first-order kinetics up to 85% conversion (k = 0.15 h⁻¹ at 0°C).
-
Autocatalytic acceleration beyond 85% conversion due to in situ HCl generation.
-
Complete conversion requires 12 hours, but prolonging beyond 14 hours degrades the product (5% per hour).
Purification and Isolation Techniques
Crystallization Protocols
| Solvent System | Purity Achieved | Recovery Rate |
|---|---|---|
| Ethanol/Water (7:3) | 99.2% | 82% |
| Acetone/Hexane (1:4) | 98.7% | 89% |
| Chloroform/Methanol (9:1) | 99.5% | 75% |
The ethanol/water system provides optimal purity but lower recovery due to high product solubility. Industrial-scale processes favour acetone/hexane for better throughput.
Chromatographic Methods
-
Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves 98% purity.
-
HPLC : C18 column, acetonitrile/water (65:35), 2 mL/min flow rate resolves diastereomers (α = 1.32).
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ microreactor systems to enhance process control:
This configuration increases throughput by 300% compared to batch processes while reducing solvent use by 40%.
Quality Control Metrics
| Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥98.5% (HPLC) | USP <621> |
| Residual Solvents | <500 ppm total | GC-FID |
| Enantiomeric Excess | ≥99.5% (17R) | Chiral HPLC |
| Heavy Metals | <10 ppm | ICP-MS |
Comparative Analysis of Synthetic Approaches
| Method | Total Yield | Steps | Cost (USD/g) | Stereocontrol |
|---|---|---|---|---|
| Steroidal precursor | 42% | 7 | 120 | Moderate |
| Electrocyclization | 28% | 11 | 310 | Excellent |
| Hybrid approach | 37% | 9 | 190 | High |
Hybrid approach combines microbial hydroxylation with chemical acetylation
The steroidal route remains dominant for large-scale production due to lower costs, while the electrocyclization method is preferred for analogue synthesis requiring precise substitution patterns.
Emerging Methodologies
Biocatalytic Hydroxylation
Recent advances employ engineered P450 monooxygenases for C17 hydroxylation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
